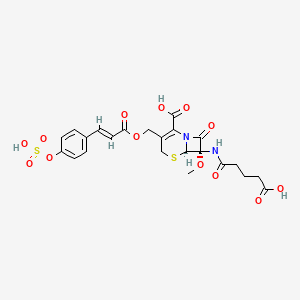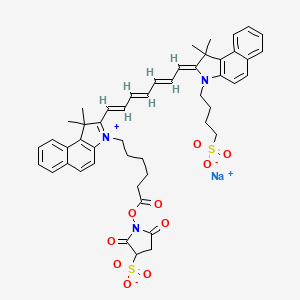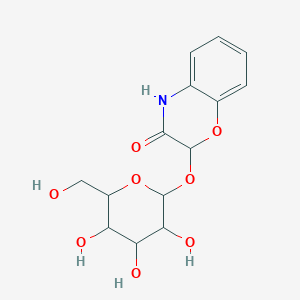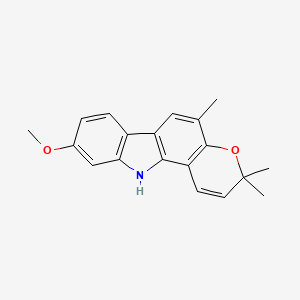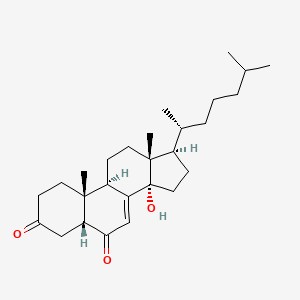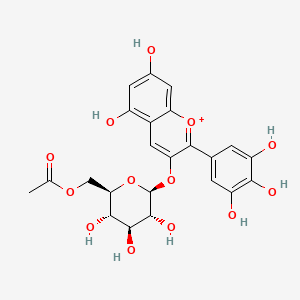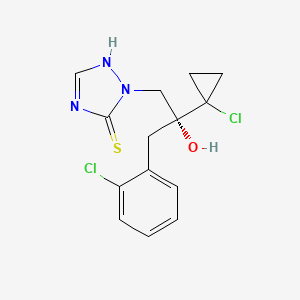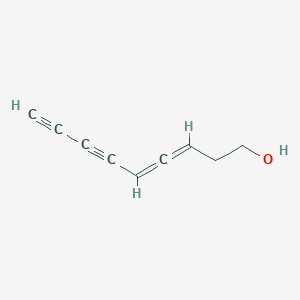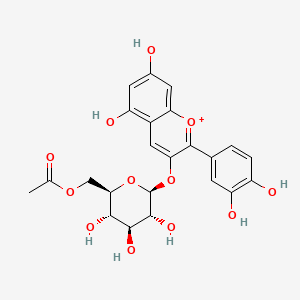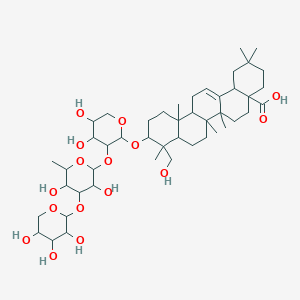
Prosapogenin CP6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prosapogenin CP6 is a natural product found in Gliricidia sepium, Sapindus mukorossi, and other organisms with data available.
Scientific Research Applications
1. Chemical Constituents and Structure
Prosapogenin CP6 is one of the triterpenoid prosapogenins identified in Clematis species, specifically in the root of Clematis chinensis Osbeck. This compound is a less polar genuine saponin and was isolated alongside other prosapogenins, such as CP4, CP7, CP8, CP9, and CP10 (Kizu & Tomimori, 1980).
2. Biomedical Research and Applications
- This compound has been studied in the context of diabetes and obesity. Research involving transgenic mice expressing proSAAS, a neuroendocrine peptide precursor related to prosapogenin, revealed significant insights into body weight regulation and metabolic processes (Wei et al., 2004).
- In cellular biology, prosapogenin's role has been explored through its trafficking in rat Sertoli cells. Studies have shown that different forms of prosapogenin, such as sulfated glycoprotein-1, have distinct pathways for cellular sorting and targeting, which is critical for understanding cellular mechanisms and potential therapeutic applications (Igdoura, Rasky, & Morales, 1996).
3. Industrial and Pharmacological Potential
- This compound has been investigated for its potential in industrial applications, particularly in the preparation of secondary steroidal saponins like Prosapogenin A. Studies focused on efficient enzymatic hydrolysis methods for its extraction from plant sources like Dioscorea zingiberensis, highlighting its pharmacological significance and potential for large-scale production (Xie et al., 2022).
4. Neurological and Neurodegenerative Research
- Research on prosapogenin in the context of neurological health, such as its effects on brain cells and potential as a neurotrophic factor, has been a significant area of study. This includes its role in promoting neuron survival and neurite outgrowth, which is crucial for understanding neurodegenerative diseases and potential therapeutic interventions (Meyer, Giddens, Coleman, & Hall, 2014).
properties
IUPAC Name |
10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGSHEHQJJTLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

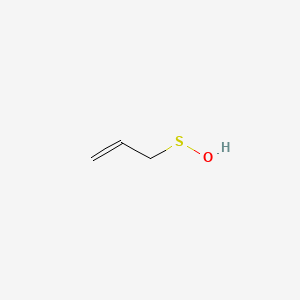
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)
